Cas no 19785-67-2 (1-(2-aminoethoxy)-2-methylcyclohexane)

1-(2-aminoethoxy)-2-methylcyclohexane Chemical and Physical Properties
Names and Identifiers
-
- Ethanamine, 2-[(2-methylcyclohexyl)oxy]-
- 1-(2-aminoethoxy)-2-methylcyclohexane
-
- Inchi: 1S/C9H19NO/c1-8-4-2-3-5-9(8)11-7-6-10/h8-9H,2-7,10H2,1H3
- InChI Key: WVAVJUUVJFWPJM-UHFFFAOYSA-N
- SMILES: C(N)COC1CCCCC1C
1-(2-aminoethoxy)-2-methylcyclohexane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-41211-5.0g |
2-[(2-methylcyclohexyl)oxy]ethan-1-amine, Mixture of diastereomers |
19785-67-2 | 95% | 5.0g |
$836.0 | 2023-02-10 | |
Enamine | EN300-41211-10.0g |
2-[(2-methylcyclohexyl)oxy]ethan-1-amine, Mixture of diastereomers |
19785-67-2 | 95% | 10.0g |
$1240.0 | 2023-02-10 | |
Aaron | AR019V12-1g |
1-(2-Aminoethoxy)-2-methylcyclohexane |
19785-67-2 | 95% | 1g |
$421.00 | 2025-02-08 | |
A2B Chem LLC | AV38634-50mg |
1-(2-aminoethoxy)-2-methylcyclohexane |
19785-67-2 | 95% | 50mg |
$106.00 | 2024-04-20 | |
Aaron | AR019V12-250mg |
1-(2-Aminoethoxy)-2-methylcyclohexane |
19785-67-2 | 95% | 250mg |
$222.00 | 2025-02-08 | |
A2B Chem LLC | AV38634-250mg |
1-(2-aminoethoxy)-2-methylcyclohexane |
19785-67-2 | 95% | 250mg |
$186.00 | 2024-04-20 | |
1PlusChem | 1P019USQ-2.5g |
1-(2-aminoethoxy)-2-methylcyclohexane |
19785-67-2 | 95% | 2.5g |
$756.00 | 2025-03-04 | |
A2B Chem LLC | AV38634-2.5g |
1-(2-aminoethoxy)-2-methylcyclohexane |
19785-67-2 | 95% | 2.5g |
$631.00 | 2024-04-20 | |
1PlusChem | 1P019USQ-100mg |
1-(2-Aminoethoxy)-2-methylcyclohexane |
19785-67-2 | 95% | 100mg |
$147.00 | 2025-03-18 | |
1PlusChem | 1P019USQ-10g |
1-(2-aminoethoxy)-2-methylcyclohexane |
19785-67-2 | 95% | 10g |
$1595.00 | 2024-06-17 |
1-(2-aminoethoxy)-2-methylcyclohexane Related Literature
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
Additional information on 1-(2-aminoethoxy)-2-methylcyclohexane
Professional Introduction to Compound with CAS No. 19785-67-2 and Product Name: 1-(2-aminoethoxy)-2-methylcyclohexane
1-(2-aminoethoxy)-2-methylcyclohexane, identified by the Chemical Abstracts Service Number (CAS No.) 19785-67-2, is a significant compound in the realm of pharmaceutical chemistry and drug development. This compound belongs to the class of aminoalkoxy-substituted cyclohexanes, which have garnered considerable attention due to their versatile biological activities and potential therapeutic applications. The structural motif of 1-(2-aminoethoxy)-2-methylcyclohexane incorporates both an amino group and an ethoxy side chain, features that contribute to its unique chemical properties and reactivity. These characteristics make it a valuable scaffold for designing novel pharmacological agents targeting various diseases.
The 1-(2-aminoethoxy)-2-methylcyclohexane molecule exhibits a cyclohexane ring substituted at the 1-position with a 2-aminoethoxy group and at the 2-position with a methyl group. This particular arrangement imparts steric and electronic properties that are conducive to interactions with biological targets. The presence of the amino group allows for potential hydrogen bonding interactions, while the ethoxy side chain can engage in hydrophobic or dipole-dipole interactions, depending on the molecular environment. Such features are crucial for optimizing drug-like properties, including solubility, bioavailability, and binding affinity.
In recent years, there has been a growing interest in exploring the pharmacological potential of 1-(2-aminoethoxy)-2-methylcyclohexane and its derivatives. The compound has been studied for its potential role in modulating various biological pathways, particularly those involved in neurological disorders and inflammatory conditions. Preliminary studies suggest that derivatives of this scaffold may exhibit inhibitory effects on enzymes and receptors relevant to pain perception, neurodegeneration, and immune responses. These findings have spurred further investigation into the development of novel therapeutic agents based on this chemical framework.
The synthesis of 1-(2-aminoethoxy)-2-methylcyclohexane involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on a halogenated cyclohexane precursor, followed by functional group transformations to introduce the aminoethoxy moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to explore its applications in drug discovery programs. Additionally, modern spectroscopic techniques such as NMR spectroscopy and mass spectrometry play a critical role in characterizing the compound's structure and purity.
One of the most compelling aspects of 1-(2-aminoethoxy)-2-methylcyclohexane is its versatility as a pharmacophore. By modifying different parts of its structure, researchers can fine-tune its biological activity to target specific disease mechanisms. For instance, replacing the methyl group at the 2-position with other substituents can alter electronic distributions and steric hindrance, potentially enhancing binding affinity or selectivity. Similarly, varying the length or nature of the ethoxy side chain can influence solubility and metabolic stability. Such modifications are integral to developing lead compounds that exhibit optimal pharmacokinetic profiles.
Recent research has highlighted the potential of 1-(2-aminoethoxy)-2-methylcyclohexane derivatives in addressing neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies indicate that compounds based on this scaffold may interfere with pathological protein aggregation processes by inhibiting specific enzymes or modulating receptor activity. Moreover, their ability to cross the blood-brain barrier makes them promising candidates for central nervous system (CNS) drug development. These findings underscore the importance of continued exploration into this class of compounds.
The pharmaceutical industry has taken notice of 1-(2-aminoethoxy)-2-methylcyclohexane due to its potential therapeutic applications. Several academic institutions and biotechnology companies are actively engaged in synthesizing derivatives of this compound with improved pharmacological properties. Collaborative efforts between chemists, biologists, and clinicians are essential for translating laboratory findings into clinical candidates. Preclinical studies are underway to evaluate the safety and efficacy of these derivatives in animal models, paving the way for future human trials.
From a chemical biology perspective, 1-(2-aminoethoxy)-2-methylcyclohexane serves as an excellent model for understanding structure-activity relationships (SAR) in drug design. Its well-defined framework allows researchers to systematically vary substituents while maintaining core structural elements intact. This approach facilitates rapid screening of analogs with enhanced biological activity or reduced toxicity profiles. Such systematic investigations contribute valuable insights into developing next-generation therapeutics.
The environmental impact of synthesizing 1-(2-aminoethoxy)-2-methylcyclohexane is another critical consideration in modern drug development practices. Green chemistry principles are being increasingly adopted to minimize waste generation and energy consumption during production processes. Techniques such as catalytic reactions under mild conditions and solvent recovery systems help reduce environmental footprints while maintaining high product quality standards.
In conclusion,1-(2-aminoethoxy)-2-methylcyclohexane (CAS No., 19785-67-2) represents a promising compound with significant pharmaceutical potential across multiple therapeutic areas including neurological disorders,inflammatory diseases,and other conditions where modulation of biological pathways is desired.Duetoitsstructuralversatility,synthetictractability,andbiologicalactivity,thiscompoundcontinuestoattractinterestfrombothacademicandindustrialforscientificinvestigationanddrugdiscoveryefforts.Asresearchadvances,itisanticipatedthatnewderivativesbasedonthisscaffoldwillemergeasvaluabletherapeuticagentswithimprovedpharmacokineticprofilesandsafertreatmentsforpatients worldwide.
19785-67-2 (1-(2-aminoethoxy)-2-methylcyclohexane) Related Products
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)




